2-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
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Overview
Description
2-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a synthetic organic compound that belongs to the class of pyrrolo[1,2-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the sulfonyl group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of pyrrolo[1,2-a]pyrazines have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
Industry
In industry, such compounds could be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds share the core structure and may have similar biological activities.
Methoxyphenyl Compounds: Compounds with methoxyphenyl groups may exhibit similar chemical reactivity and biological properties.
Sulfonyl Compounds: Sulfonyl-containing compounds are known for their diverse applications in medicinal chemistry.
Uniqueness
The uniqueness of 2-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine lies in its specific combination of functional groups and core structure, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-26-17-7-5-16(6-8-17)21-20-4-3-13-22(20)14-15-23(21)28(24,25)19-11-9-18(27-2)10-12-19/h3-13,21H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPFXLNGMFJUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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